molecular formula C51H100O5 B079175 1-Dodecyl-2,3-distearoylglycerol CAS No. 10322-32-4

1-Dodecyl-2,3-distearoylglycerol

Cat. No. B079175
CAS RN: 10322-32-4
M. Wt: 793.3 g/mol
InChI Key: PTFPZKGPJIEOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dodecyl-2,3-distearoylglycerol (DOSG) is a synthetic lipid molecule that has gained attention in the scientific community due to its unique properties. DOSG is a glycerolipid composed of two stearic acid molecules and one dodecyl alcohol molecule. It has been found to have potential applications in various fields such as drug delivery, nanotechnology, and biomedicine.

Mechanism Of Action

The mechanism of action of 1-Dodecyl-2,3-distearoylglycerol is not fully understood. However, it is believed that 1-Dodecyl-2,3-distearoylglycerol interacts with cell membranes and alters their properties. 1-Dodecyl-2,3-distearoylglycerol has been shown to increase membrane fluidity and permeability, which may enhance drug delivery and improve the efficacy of anti-inflammatory and anti-tumor agents.

Biochemical And Physiological Effects

1-Dodecyl-2,3-distearoylglycerol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. 1-Dodecyl-2,3-distearoylglycerol has also been found to increase the activity of antioxidant enzymes and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

1-Dodecyl-2,3-distearoylglycerol has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also biocompatible and has low toxicity. However, 1-Dodecyl-2,3-distearoylglycerol has some limitations. It is relatively expensive compared to other surfactants, and its use may require specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-Dodecyl-2,3-distearoylglycerol. One area of interest is the development of 1-Dodecyl-2,3-distearoylglycerol-based drug delivery systems for the treatment of various diseases. Another area of research is the use of 1-Dodecyl-2,3-distearoylglycerol as a surfactant in the synthesis of nanoparticles for biomedical applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-Dodecyl-2,3-distearoylglycerol and its potential applications in biomedicine.
Conclusion:
In summary, 1-Dodecyl-2,3-distearoylglycerol is a synthetic lipid molecule that has potential applications in various fields of scientific research. Its unique properties make it a promising candidate for drug delivery, nanotechnology, and biomedicine. Further research is needed to fully understand the mechanism of action of 1-Dodecyl-2,3-distearoylglycerol and its potential applications in these fields.

Synthesis Methods

1-Dodecyl-2,3-distearoylglycerol can be synthesized through a two-step process. In the first step, stearic acid is reacted with dodecyl alcohol to form 1-dodecyl-2,3-distearyl glycerol. In the second step, this intermediate is hydrogenated to produce 1-Dodecyl-2,3-distearoylglycerol. The synthesis of 1-Dodecyl-2,3-distearoylglycerol is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-Dodecyl-2,3-distearoylglycerol has potential applications in various fields of scientific research. In drug delivery, 1-Dodecyl-2,3-distearoylglycerol can be used as a carrier for hydrophobic drugs due to its amphiphilic nature. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs. 1-Dodecyl-2,3-distearoylglycerol can also be used as a surfactant in nanotechnology to stabilize nanoparticles and improve their dispersibility. In biomedicine, 1-Dodecyl-2,3-distearoylglycerol has been found to have anti-inflammatory and anti-tumor properties.

properties

CAS RN

10322-32-4

Product Name

1-Dodecyl-2,3-distearoylglycerol

Molecular Formula

C51H100O5

Molecular Weight

793.3 g/mol

IUPAC Name

(3-dodecoxy-2-octadecanoyloxypropyl) octadecanoate

InChI

InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-24-26-28-30-32-35-38-41-44-50(52)55-48-49(47-54-46-43-40-37-34-21-18-15-12-9-6-3)56-51(53)45-42-39-36-33-31-29-27-25-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3

InChI Key

PTFPZKGPJIEOSX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

synonyms

Bisstearic acid 1-[(dodecyloxy)methyl]ethylene ester

Origin of Product

United States

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